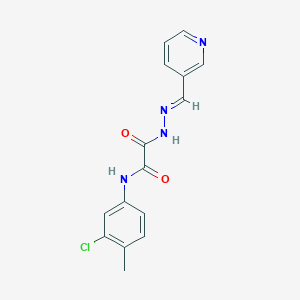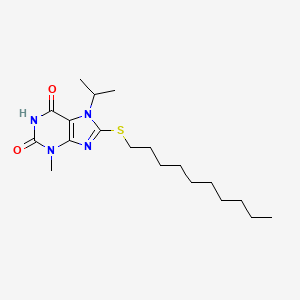
N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated aromatic ring, a pyridine moiety, and a hydrazino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
Acylation Reaction: The hydrazone intermediate is then reacted with N-(3-chloro-4-methylphenyl)glycine chloride in the presence of a base such as triethylamine. This step involves the formation of the final acetamide product through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Oxo derivatives.
Reduction: Reduced hydrazino derivatives.
Substitution: Substituted aromatic derivatives.
Applications De Recherche Scientifique
N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide
- N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide
- N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)propionamide
Uniqueness
N-(3-Chloro-4-methylphenyl)-2-oxo-2-(2-(3-pyridinylmethylene)hydrazino)acetamide is unique due to its specific substitution pattern on the aromatic ring and the presence of both a pyridine and a hydrazino group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H13ClN4O2 |
|---|---|
Poids moléculaire |
316.74 g/mol |
Nom IUPAC |
N-(3-chloro-4-methylphenyl)-N'-[(E)-pyridin-3-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C15H13ClN4O2/c1-10-4-5-12(7-13(10)16)19-14(21)15(22)20-18-9-11-3-2-6-17-8-11/h2-9H,1H3,(H,19,21)(H,20,22)/b18-9+ |
Clé InChI |
JHMMWOJWYKVRNB-GIJQJNRQSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CN=CC=C2)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CN=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11995049.png)
![4-bromo-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11995057.png)

![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11995074.png)
![4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-6-ethyl-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol](/img/structure/B11995079.png)


![N-[1-(4-nitroanilino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B11995090.png)




